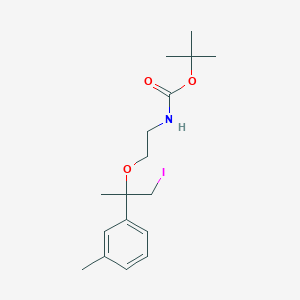

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate

Description

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is a carbamate-protected intermediate featuring a tert-butoxycarbonyl (Boc) group, an iodo-substituted propan-2-yloxy chain, and a meta-tolyl aromatic ring. The Boc group serves as a protective moiety for amines, enabling selective synthesis in multi-step organic reactions. This compound is likely utilized in medicinal chemistry for drug discovery, particularly in targeting enzyme inhibition or as a prodrug precursor .

Properties

Molecular Formula |

C17H26INO3 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

tert-butyl N-[2-[1-iodo-2-(3-methylphenyl)propan-2-yl]oxyethyl]carbamate |

InChI |

InChI=1S/C17H26INO3/c1-13-7-6-8-14(11-13)17(5,12-18)21-10-9-19-15(20)22-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3,(H,19,20) |

InChI Key |

AWSZTGJPJNDWLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the intermediate 1-iodo-2-(m-tolyl)propan-2-ol.

Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the desired carbamate.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to carry out the reactions with precise control over temperature and reaction time.

Automation: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include aldehydes and ketones.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules.

Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate involves:

Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, halogenation, and backbone modifications. Key comparisons include:

Key Observations:

- Halogenation : The iodine substituent in the target compound offers superior leaving-group ability compared to fluorine in ’s indole derivative, enabling distinct reactivity in cross-coupling or substitution reactions .

- Solubility : PEG-containing analogs () exhibit enhanced water solubility due to ethoxy chains, whereas the target compound’s lipophilic m-tolyl and iodo groups may limit solubility .

Physicochemical Properties

Biological Activity

tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including enzyme inhibition and interaction with cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C13H18I NO3, with a molecular weight of 319.19 g/mol. The compound features a tert-butyl group, an iodoalkyl moiety, and a carbamate functional group, contributing to its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with an iodinated alkyl ether under basic conditions. The following general method outlines the synthesis:

- Reagents : tert-butyl carbamate, 1-iodo-2-(m-tolyl)propan-2-ol, base (e.g., potassium carbonate), solvent (e.g., DMF).

- Procedure :

- Dissolve tert-butyl carbamate in the solvent.

- Add the iodinated alkyl moiety and base.

- Heat the mixture to promote the reaction.

- Purify the product via recrystallization or chromatography.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission.

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| tert-Butyl Carbamate Derivative | AChE | 12.5 |

| Related Carbamate | AChE | 15.3 |

These findings suggest that this compound could exhibit similar inhibitory effects, potentially impacting neurological pathways.

Cellular Interaction

The compound's interaction with cellular membranes and proteins may involve covalent bonding due to the presence of the iodine atom, which can form stable adducts with nucleophilic sites on proteins. This property is crucial for targeting specific enzymes or receptors within cells.

Study 1: Inhibition of CFTR Channel Activity

A study investigated the effects of related compounds on cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel involved in ion transport. The results showed that certain iodinated carbamates could inhibit CFTR activity by binding to allosteric sites.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of similar compounds. The study revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that the biological activity of these compounds could be harnessed for therapeutic purposes.

The proposed mechanism involves:

- Covalent Bond Formation : The iodine atom facilitates nucleophilic attack by thiol groups in proteins, leading to inhibition.

- Allosteric Modulation : Binding at allosteric sites alters protein conformation and function, impacting cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.